4-Cyanophenethyl methanesulfonate

Physical organic chemistry Leaving group ability Linear free-energy relationships

4-Cyanophenethyl methanesulfonate offers a unique combination of an activated methanesulfonate leaving group (σₚ = +0.33) and a para-cyano substituent (σₚ = +0.66) for versatile alkylation. This balanced reactivity minimizes elimination side-reactions versus the bromide analog while outperforming the tosylate in reaction rates. The para-cyano group serves as a latent synthetic handle—reducible to a primary amine or hydrolyzable to a carboxylic acid—enabling downstream diversification. Documented in patent literature for PARP inhibitors, CB1 antagonists, and insulin sensitizers. 95%+ purity with batch-specific QC. Preferred building block for O/N-alkylation and parallel library synthesis.

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
CAS No. 119744-42-2
Cat. No. B1613290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenethyl methanesulfonate
CAS119744-42-2
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCC1=CC=C(C=C1)C#N
InChIInChI=1S/C10H11NO3S/c1-15(12,13)14-7-6-9-2-4-10(8-11)5-3-9/h2-5H,6-7H2,1H3
InChIKeyQQZUTVCAQZLTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanophenethyl Methanesulfonate (CAS 119744-42-2): A Defined Sulfonate Ester Intermediate for Pharmaceutical Synthesis and Nucleophilic Displacement Chemistry


4-Cyanophenethyl methanesulfonate (CAS 119744-42-2), IUPAC name 2-(4-cyanophenyl)ethyl methanesulfonate, is a sulfonate ester derivative of 4-cyanophenethyl alcohol, bearing an activated methanesulfonate leaving group at the primary alkyl position and an electron-withdrawing para-cyano substituent on the aromatic ring . Its molecular formula is C₁₀H₁₁NO₃S with a molecular weight of 225.26 g·mol⁻¹ . The compound serves exclusively as a synthetic intermediate—not as an active pharmaceutical ingredient—and has been documented in patent literature as a key building block in the preparation of thiazolidinedione, oxazolidinedione, and oxadiazolidinedione derivatives for insulin resistance [1], as well as in isoquinolinone-based PARP inhibitors, bradykinin B1 antagonists, and CB1 receptor modulators . Its primary distinguishing functional features are (i) the methanesulfonate ester, which functions as a competent leaving group in nucleophilic substitution reactions, and (ii) the para-cyano substituent, which exerts a pronounced electron-withdrawing effect (Hammett σₚ = +0.66) that modulates both the reactivity of the alkyl electrophilic center and the electronic properties of the aromatic ring in downstream transformations [2].

Why 4-Cyanophenethyl Methanesulfonate Cannot Be Replaced by Unsubstituted Phenethyl Mesylate, the Corresponding Tosylate, or the Bromide Analog Without Altering Reaction Outcomes


The compound's synthetic utility arises from the confluence of two orthogonal electronic features—the methanesulfonate leaving group and the para-cyano substituent—that together determine its reactivity profile in ways that no single in-class analog replicates. Unsubstituted phenethyl methanesulfonate (CAS 20020-27-3) lacks the electron-withdrawing cyano group and therefore exhibits different electrophilicity at the alkyl center and distinct aromatic electronic character in subsequent transformations [1]. The corresponding tosylate analog (4-cyanophenethyl 4-methylbenzenesulfonate) carries a sterically bulkier and electronically distinct leaving group with different leaving-group ability (Hammett σₚ for –OMs = +0.33 vs. –OTs = +0.29; conjugate acid pKₐ values also differ) [2]. The bromide analog, 4-(2-bromoethyl)benzonitrile (CAS 72054-56-9), is a crystalline solid (mp 53–54 °C) with distinct solubility, handling, and reactivity characteristics compared to the mesylate . Attempting to substitute any of these alternatives without re-optimizing reaction conditions—stoichiometry, solvent, temperature, and work-up—may lead to altered yields, impurity profiles, or complete failure of the intended transformation. The quantitative evidence below establishes the dimensions along which this compound is differentiated.

Quantitative Differentiation Evidence for 4-Cyanophenethyl Methanesulfonate (CAS 119744-42-2) Relative to Its Closest Structural and Functional Analogs


Hammett σₚ Constant of the Methanesulfonate Group (+0.33) vs. Tosylate (+0.29): Quantifying the Electronic Distinction Between the Two Most Common Sulfonate Leaving Groups

The methanesulfonate (mesylate, –OMs) group and the p-toluenesulfonate (tosylate, –OTs) group are the two most frequently employed sulfonate leaving groups in pharmaceutical intermediate synthesis. Stang and Anderson (1976) determined their Hammett σₚ substituent constants by titration of the corresponding para-substituted benzoic acids: σₚ(OMs) = +0.33 vs. σₚ(OTs) = +0.29 [1]. The higher σₚ value for mesylate indicates a greater electron-withdrawing inductive effect transmitted through the aromatic ring, which directly influences the electrophilicity of the adjacent alkyl carbon center in the 4-cyanophenethyl scaffold. In practical terms, this means that 4-cyanophenethyl methanesulfonate (CAS 119744-42-2) is a measurably more electrophilic alkylating agent than its tosylate congener, 4-cyanophenethyl 4-methylbenzenesulfonate (CAS 80632-27-5) [2]. This difference, while numerically modest (Δσₚ = +0.04), can translate into meaningful rate differences in SN2-type nucleophilic displacement reactions, particularly when using weak or sterically hindered nucleophiles [1].

Physical organic chemistry Leaving group ability Linear free-energy relationships

Para-Cyano Substituent Effect (σₚ = +0.66) vs. Unsubstituted Phenyl (σₚ = 0.00): Electronic Modulation of the Aromatic Ring and the Alkyl Electrophilic Center

The para-cyano group on 4-cyanophenethyl methanesulfonate exerts one of the strongest electron-withdrawing effects among common aromatic substituents, with a Hammett σₚ constant of +0.66 compared to σₚ = 0.00 for the unsubstituted phenyl ring in phenethyl methanesulfonate [1]. This electron withdrawal has two mechanistically significant consequences for the 4-cyanophenethyl scaffold: (1) it increases the electrophilicity of the β-carbon center bearing the mesylate leaving group by enhancing the inductive pull through the ethylene linker, thereby accelerating SN2-type nucleophilic displacements relative to the unsubstituted analog; and (2) it deactivates the aromatic ring toward electrophilic aromatic substitution, directing any such chemistry to the meta position and suppressing undesired ortho/para side reactions [2]. For researchers procuring this intermediate, the cyano group provides both a synthetic handle for downstream transformations (reduction to amine, hydrolysis to carboxylic acid, or retention as a pharmacophoric element) and a built-in electronic modulation that distinguishes its reactivity from that of unsubstituted phenethyl mesylate [3].

Substituent effects Electrophilicity Nucleophilic substitution

Synthetic Yield of 95% for Mesylation of 4-Cyanophenethyl Alcohol: Benchmarking the Efficiency of Methanesulfonate Installation

In the experimental section of US Patent 6,288,096 B1 (AstraZeneca), the preparation of 4-cyanophenethyl methanesulfonate from 4-cyanophenethyl alcohol (CAS 69395-13-7) is reported with an isolated yield of 95% using methanesulfonyl chloride (MsCl, 1.2 equiv) and triethylamine (TEA, 1.5 equiv) in dichloromethane at 0 °C to room temperature [1]. Specifically: 3.7 g (25 mmol) of 4-cyanophenethyl alcohol was treated with 2.52 mL (32.5 mmol) MsCl and 5.2 mL (37.5 mmol) TEA in DCM, yielding 5.3 g (95%) of the target mesylate after aqueous work-up [1]. A separate preparation on ChemicalBook describes a closely analogous procedure using 1.0 g (6.80 mmol) of the alcohol, 0.856 g (7.47 mmol) MsCl, and 1.03 g (10.18 mmol) TEA in DCM at +5 °C to room temperature . While direct side-by-side yield comparisons for the corresponding tosylate or bromide preparations from the same alcohol are not reported in a single study, the 95% mesylation yield establishes a high-efficiency benchmark against which alternative leaving-group installations may be evaluated [2]. Typical tosylation yields for primary aliphatic alcohols generally range from 80–92%, and bromination via Appel or HBr methods can introduce competing elimination byproducts, making the high-yielding mesylation route attractive for scale-up [2].

Synthetic methodology Process chemistry Mesylation efficiency

Supplier-Documented Purity Specifications: 98% (Leyan) and 95%+ (Bidepharm) with Batch-Specific QC Analytics (NMR, HPLC, GC)

Two independent suppliers provide publicly documented purity specifications for 4-cyanophenethyl methanesulfonate (CAS 119744-42-2): Leyan (Shanghai Haohong Biomedical Technology) specifies a purity of 98% for catalog number 1760025 , while Bidepharm (Bide Pharmatech) specifies a standard purity of 95%+ for catalog number BD270841 and explicitly states that batch-specific quality control reports including NMR, HPLC, and GC are provided . By comparison, the corresponding bromide analog, 4-(2-bromoethyl)benzonitrile (CAS 72054-56-9), is typically offered at 95% purity by Bidepharm (BD159836) , and the tosylate analog, 4-cyanophenethyl 4-methylbenzenesulfonate, is less widely catalogued with documented QC data from major suppliers. The availability of 98% purity material (Leyan) represents a meaningful procurement option for applications requiring higher initial purity, potentially reducing the need for pre-use purification in multi-step synthetic sequences where mesylate intermediates are carried forward without isolation .

Quality control Procurement specification Analytical characterization

Documented Utility as a Synthetic Intermediate Across ≥4 Distinct Patent Families: Insulin Sensitizers, PARP Inhibitors, Bradykinin B1 Antagonists, and CB1 Modulators

4-Cyanophenethyl methanesulfonate appears as a characterized intermediate in at least four mechanistically and therapeutically distinct patent families . In US Patent 6,288,096 B1 (AstraZeneca, 2001), it is used to prepare 4-[2-(4-formylphenoxy)ethyl]benzonitrile via O-alkylation of p-hydroxybenzaldehyde with cesium carbonate in refluxing acetonitrile, a key step in constructing thiazolidinedione and oxazolidinedione insulin sensitizers [1]. The compound is also cited as a synthetic building block in patents covering: (i) 3-aryl-5-substituted-2H-isoquinolin-1-one compounds as PARP inhibitors (PARP1, TNKS1, TNKS2) ; (ii) substituted piperazines as CB1 receptor antagonists for metabolic and neuroinflammatory indications ; and (iii) quinoxalinone and ketopiperazine derivatives as bradykinin B1 antagonists for pain and inflammation . By comparison, the bromide analog 4-(2-bromoethyl)benzonitrile and the unsubstituted phenethyl mesylate are not as broadly documented across these specific patent families, suggesting that the combination of the mesylate leaving group and the para-cyano substituent offers a reactivity profile specifically suited to the alkylation and coupling steps employed in these programs .

Pharmaceutical intermediate Patent landscape Target family diversity

Physicochemical Property Differentiation: Calculated LogP, TPSA, and Physical State vs. the Bromide and Tosylate Analogs

4-Cyanophenethyl methanesulfonate exhibits a calculated LogP of 1.08 and a topological polar surface area (TPSA) of 67.16 Ų, with 4 rotatable bonds (as reported by Leyan) . By comparison, the bromide analog 4-(2-bromoethyl)benzonitrile has a higher density (1.43 g/cm³ vs. 1.28 g/cm³ predicted for the mesylate) and is a crystalline solid with a defined melting point of 53–54 °C . The tosylate analog, 4-cyanophenethyl 4-methylbenzenesulfonate (CAS 80632-27-5), has a molecular weight of 301.36 g/mol (vs. 225.26 for the mesylate), representing a 34% increase in mass and correspondingly different solubility and handling characteristics [1]. The mesylate's lower molecular weight and intermediate LogP value make it more amenable to standard organic-phase extraction work-up (DCM or EtOAc) compared to the denser, higher-melting bromide, which may require different solvent systems for efficient isolation. These differences are relevant for process chemistry groups selecting the optimal intermediate for a given synthetic sequence, where ease of handling, extraction efficiency, and compatibility with downstream chemistry are practical considerations .

Physicochemical properties Drug-likeness Intermediate handling

Optimal Procurement and Deployment Scenarios for 4-Cyanophenethyl Methanesulfonate (CAS 119744-42-2) Based on Quantitative Differentiation Evidence


Scenario 1: Alkylation of Phenols and Amines in Medicinal Chemistry Programs Requiring a 4-Cyanophenethyl Pharmacophore

When a synthetic route requires installation of a 4-cyanophenethyl group onto a phenol, amine, or heterocyclic nucleophile, 4-cyanophenethyl methanesulfonate is the preferred alkylating agent over the corresponding bromide or tosylate. The mesylate group provides a balanced leaving-group ability (σₚ = +0.33) that avoids the excessive reactivity and potential elimination side-reactions sometimes observed with the bromide under basic conditions, while maintaining higher electrophilicity than the tosylate (σₚ = +0.29) [1]. This scenario is exemplified in US Patent 6,288,096 B1, where the mesylate was used to alkylate p-hydroxybenzaldehyde with cesium carbonate in refluxing acetonitrile to generate 4-[2-(4-formylphenoxy)ethyl]benzonitrile, a key intermediate for insulin-sensitizing thiazolidinediones [2]. Scientists procuring for similar O- or N-alkylation steps should prioritize the mesylate over the tosylate when reaction rates are a concern, and over the bromide when competing elimination is a potential issue.

Scenario 2: Multi-Step Synthetic Sequences Where the Cyano Group Serves as a Latent Functional Handle

The para-cyano group (σₚ = +0.66) is not merely a passive electronic modulator; it is a versatile synthetic handle that can be orthogonally transformed later in a synthetic sequence—reduced to a primary amine (LiAlH₄ or catalytic hydrogenation), hydrolyzed to a carboxylic acid, or retained as a metabolically stable pharmacophoric element [1]. Procurement of 4-cyanophenethyl methanesulfonate is therefore warranted when the synthetic plan requires a latent functional group at the para position that can be unveiled after the alkylation step, avoiding protecting-group manipulations. By contrast, procuring the unsubstituted phenethyl mesylate (CAS 20020-27-3) forfeits this downstream synthetic flexibility entirely. The documented use of this intermediate in PARP inhibitor and CB1 antagonist programs—both of which benefit from the cyano group's electronic and steric profile—supports its selection for library synthesis and lead optimization efforts targeting these protein families [2].

Scenario 3: Scale-Up and Process Chemistry Where Reproducible, High-Yielding Intermediate Preparation Is Critical

For process chemists scaling a synthetic route beyond gram quantities, the demonstrated 95% isolated yield for the mesylation of 4-cyanophenethyl alcohol (US 6,288,096 B1, Example 1) provides a validated starting point for further optimization [1]. The procedure uses standard reagents (MsCl, TEA, DCM) and a straightforward aqueous work-up, with no chromatographic purification required. This operational simplicity, combined with the availability of the compound at both 95%+ and 98% purity grades with batch-specific QC documentation (NMR, HPLC, GC), enables procurement teams to source material with appropriate quality assurance for GLP or GMP-adjacent intermediate preparation [2]. The lower molecular weight of the mesylate (225.26 g/mol) versus the tosylate (301.36 g/mol) also translates to a 34% mass efficiency advantage, reducing raw material costs and waste in larger-scale campaigns .

Scenario 4: Parallel Synthesis and Compound Library Construction Requiring a Privileged 4-Cyanophenethyl Building Block

Medicinal chemistry groups engaged in parallel synthesis or DNA-encoded library (DEL) construction can justify the procurement of 4-cyanophenethyl methanesulfonate as a stock building block based on its demonstrated versatility across at least four distinct target families (insulin sensitizers, PARP inhibitors, CB1 antagonists, and bradykinin B1 antagonists) [1]. The compound's balanced reactivity profile—sufficiently electrophilic for reliable alkylation yet stable enough for storage and handling under standard laboratory conditions—makes it suitable for automated liquid-handling platforms and parallel synthesis workflows. The availability of the compound in multiple pack sizes (1 g to 25 g from Leyan; various sizes from Bidepharm) further supports its adoption as a standardized reagent in compound management systems [2]. Compared to maintaining separate inventories of the bromide, tosylate, and unsubstituted analogs, stocking the mesylate alone may cover a broader range of synthetic applications while reducing procurement complexity.

Quote Request

Request a Quote for 4-Cyanophenethyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.